molecular formula C15H30Sn B14331398 Tri-tert-butyl(prop-2-yn-1-yl)stannane CAS No. 111708-20-4

Tri-tert-butyl(prop-2-yn-1-yl)stannane

Cat. No.: B14331398
CAS No.: 111708-20-4
M. Wt: 329.11 g/mol
InChI Key: ABMANHGKLXUFGH-UHFFFAOYSA-N
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Description

Tri-tert-butyl(prop-2-yn-1-yl)stannane, also known as tributyl(prop-2-yn-1-yl)stannane, is an organotin compound with the chemical formula C15H30Sn. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, methanol, and cyclohexane. This compound is known for its stability in the presence of oxygen and water but reacts with strong oxidizing agents and acids .

Preparation Methods

Tri-tert-butyl(prop-2-yn-1-yl)stannane can be synthesized through the reaction of propyne with tri-tert-butylchlorostannane. The reaction typically requires a suitable solvent and catalyst to proceed efficiently. The general reaction scheme is as follows:

Propyne+Tri-tert-butylchlorostannaneThis compound\text{Propyne} + \text{Tri-tert-butylchlorostannane} \rightarrow \text{this compound} Propyne+Tri-tert-butylchlorostannane→this compound

The reaction conditions often involve the use of an inert atmosphere (e.g., nitrogen or argon) and temperatures ranging from 0°C to room temperature .

Chemical Reactions Analysis

Tri-tert-butyl(prop-2-yn-1-yl)stannane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized by strong oxidizing agents, leading to the formation of tin oxides and other by-products.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: this compound is often used in substitution reactions, particularly in the formation of carbon-tin bonds. Common reagents include halides and other electrophiles.

    Coupling Reactions: It is frequently used in coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tri-tert-butyl(prop-2-yn-1-yl)stannane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism by which tri-tert-butyl(prop-2-yn-1-yl)stannane exerts its effects involves the formation of carbon-tin bonds. This compound acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in coupling reactions, it forms carbon-carbon bonds through the transfer of the prop-2-yn-1-yl group .

Comparison with Similar Compounds

Tri-tert-butyl(prop-2-yn-1-yl)stannane can be compared with other organotin compounds, such as:

    Tri-tert-butyl(prop-2-en-1-yl)stannane: Similar in structure but with a prop-2-en-1-yl group instead of a prop-2-yn-1-yl group.

    Tri-tert-butyl(prop-1-yn-1-yl)stannane: Similar but with a prop-1-yn-1-yl group.

    Tri-tert-butyl(phenyl)stannane: Contains a phenyl group instead of a prop-2-yn-1-yl group.

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, particularly in the formation of carbon-tin and carbon-carbon bonds .

Properties

CAS No.

111708-20-4

Molecular Formula

C15H30Sn

Molecular Weight

329.11 g/mol

IUPAC Name

tritert-butyl(prop-2-ynyl)stannane

InChI

InChI=1S/3C4H9.C3H3.Sn/c3*1-4(2)3;1-3-2;/h3*1-3H3;1H,2H2;

InChI Key

ABMANHGKLXUFGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Sn](CC#C)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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